3-(4-Ethoxyphenyl)prop-2-en-1-amine 3-(4-Ethoxyphenyl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.: 1315378-56-3
VCID: VC2840834
InChI: InChI=1S/C11H15NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+
SMILES: CCOC1=CC=C(C=C1)C=CCN
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

3-(4-Ethoxyphenyl)prop-2-en-1-amine

CAS No.: 1315378-56-3

Cat. No.: VC2840834

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethoxyphenyl)prop-2-en-1-amine - 1315378-56-3

Specification

CAS No. 1315378-56-3
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name (E)-3-(4-ethoxyphenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C11H15NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+
Standard InChI Key IWCYSGZCRCQHAN-ONEGZZNKSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=C/CN
SMILES CCOC1=CC=C(C=C1)C=CCN
Canonical SMILES CCOC1=CC=C(C=C1)C=CCN

Introduction

Chemical Structure and Properties

Structural Features

The molecular structure of 3-(4-Ethoxyphenyl)prop-2-en-1-amine consists of three primary components:

  • A phenyl ring with an ethoxy group (-OCH₂CH₃) at the para position

  • A prop-2-en chain (allylic system) connecting the phenyl ring to the amine group

  • A primary amine (-NH₂) group at the terminal position

The compound features a carbon-carbon double bond in the prop-2-en chain, which can exist in either E (trans) or Z (cis) configuration, though the E configuration is typically more stable due to reduced steric hindrance.

Physical Properties

Based on structural analysis and comparison with similar compounds, 3-(4-Ethoxyphenyl)prop-2-en-1-amine is expected to exhibit the following properties:

PropertyValue/Description
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
Physical StateLikely a pale yellow liquid or low-melting solid
SolubilitySoluble in organic solvents (ethanol, chloroform); limited water solubility
Boiling PointEstimated 285-300°C at standard pressure
Melting PointLikely below room temperature
DensityEstimated 1.0-1.1 g/cm³

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features:

  • IR Spectroscopy: Bands for N-H stretching (3300-3500 cm⁻¹), C=C stretching (1620-1680 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O stretching (1200-1300 cm⁻¹)

  • NMR Spectroscopy: Distinctive signals for the ethoxy protons, aromatic protons, olefinic protons, and amine protons

  • Mass Spectrometry: Molecular ion peak at m/z 177, with fragmentation patterns reflecting the ethoxy and amine functional groups

Synthesis Methods

Principal Synthetic Routes

Several synthetic pathways can be employed for the preparation of 3-(4-Ethoxyphenyl)prop-2-en-1-amine:

Condensation-Reduction Route

One efficient approach involves:

  • Condensation of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxy-β-nitrostyrene

  • Reduction of the nitro group using appropriate reducing agents such as lithium aluminum hydride or hydrogen with palladium catalyst

This method typically produces the E-isomer preferentially due to thermodynamic considerations during the condensation step.

Wittig Reaction Pathway

An alternative route utilizes the Wittig reaction:

  • Reaction of 4-ethoxybenzaldehyde with an appropriate phosphonium ylide containing a protected amine functionality

  • Deprotection to reveal the primary amine group

Laboratory Scale Procedures

For laboratory synthesis, the following procedure could be employed:

  • Dissolve 4-ethoxybenzaldehyde (1 equivalent) in anhydrous ethanol

  • Add nitromethane (1.2 equivalents) and a catalytic amount of base (potassium hydroxide or sodium methoxide)

  • Stir the mixture at room temperature for 24-48 hours

  • Isolate the intermediate nitrostyrene by filtration or extraction

  • Reduce the nitro group using an appropriate reducing agent under controlled conditions

  • Purify the final product through crystallization or chromatography

Chemical Reactions

Reactivity of the Amine Group

The primary amine functionality in 3-(4-Ethoxyphenyl)prop-2-en-1-amine participates in various reactions:

Nucleophilic Reactions

As a nucleophile, the amine can react with:

  • Acyl chlorides to form amides

  • Aldehydes and ketones to form imines (Schiff bases)

  • Isocyanates to form urea derivatives

  • Epoxides to form β-amino alcohols

Acid-Base Interactions

The amine group:

  • Functions as a base, accepting protons to form ammonium salts

  • Reacts with acids to form water-soluble salts (hydrochlorides, sulfates)

  • Can be protected using common protecting groups (Boc, Cbz, Fmoc)

Reactivity of the Double Bond

The carbon-carbon double bond in the prop-2-en chain is susceptible to:

Addition Reactions

  • Hydrogenation to form the saturated 3-(4-ethoxyphenyl)propylamine

  • Halogenation to form dihalides

  • Hydration to form alcohols

  • Epoxidation to form epoxides

Oxidative Transformations

  • Ozonolysis to cleave the double bond

  • Dihydroxylation to form diols

  • Halohydrin formation with hypohalous acids

Reactions of the Ethoxy Group

The ethoxy substituent can undergo:

  • Cleavage under strongly acidic conditions to form the corresponding phenol

  • Transetherfication with other alcohols under appropriate catalytic conditions

  • Oxidative degradation under harsh oxidative conditions

Applications in Research

Synthetic Organic Chemistry

3-(4-Ethoxyphenyl)prop-2-en-1-amine serves as:

  • A versatile building block for more complex molecules

  • A precursor for heterocyclic compounds

  • A model compound for studying stereoselective transformations

Medicinal Chemistry

The compound has potential applications in medicinal chemistry:

  • As a scaffold for developing bioactive compounds

  • For structure-activity relationship studies

  • As an intermediate in the synthesis of pharmaceutical agents

Materials Science

Potential applications in materials science include:

  • Monomer for specialized polymers

  • Component in functional materials

  • Precursor for compounds with specific optical or electronic properties

Biological Activity

Neurological Activity

The phenylethylamine-like structure suggests potential:

  • Interaction with neurotransmitter systems

  • Affinity for certain receptor types

  • Modulatory effects on neuronal signaling

Structure-Activity Relationships

The following structural features likely influence biological activity:

  • The ethoxy substituent, which affects lipophilicity and hydrogen bonding

  • The double bond, which constrains conformational flexibility

  • The distance between the aromatic ring and the amine group, which is critical for receptor binding

Comparison with Similar Compounds

Comparison with Methoxy Analog

3-(4-Ethoxyphenyl)prop-2-en-1-amine differs from 3-(4-methoxyphenyl)prop-2-en-1-amine in several aspects:

Feature3-(4-Ethoxyphenyl)prop-2-en-1-amine3-(4-Methoxyphenyl)prop-2-en-1-amine
Molecular Weight177.24 g/mol163.22 g/mol
LipophilicityHigher (more lipophilic)Lower
Steric BulkGreater at para positionLess pronounced
Metabolic SitesAdditional site for oxidationFewer metabolic pathways
Membrane PermeabilityPotentially enhancedRelatively lower

The methoxy analog (3-(4-methoxyphenyl)prop-2-en-1-amine) has a molecular weight of 163.22 g/mol and demonstrates different physical and chemical properties due to the smaller methoxy substituent.

Comparison with Propynyl Derivatives

When compared to alkyne-containing analogs like 3-(4-methoxyphenyl)-2-propyn-1-ol:

Property3-(4-Ethoxyphenyl)prop-2-en-1-amine3-(4-Methoxyphenyl)-2-propyn-1-ol
Functional GroupPrimary aminePrimary alcohol
Carbon ChainAlkene (prop-2-en)Alkyne (prop-2-yn)
Reactivity ProfileNucleophilic amine reactionsAlcohol reactions, alkyne additions
Molecular Weight177.24 g/mol162.19 g/mol
Hydrogen BondingAmine donor/acceptorAlcohol donor/acceptor

The propynyl derivative has a molecular weight of 162.19 g/mol and exhibits a density of approximately 1.1 g/cm³, with a significantly higher boiling point of about 285.5°C at 760 mmHg .

Comparison with Phenylethylamines

When compared to related compounds like 1-(4-methoxyphenyl)ethylamine:

Characteristic3-(4-Ethoxyphenyl)prop-2-en-1-amine1-(4-Methoxyphenyl)ethylamine
Carbon ChainThree carbons with unsaturationTwo carbons (saturated)
Stereogenic CenterNone (unless specifically reduced)Present at the benzylic position
Conformational FlexibilityRestricted by C=C double bondMore flexible
ApplicationsBuilding block, synthetic intermediateChiral resolving agent, chiral auxiliary

1-(4-Methoxyphenyl)ethylamine has been extensively studied for its applications as a chiral resolving agent and chiral auxiliary in asymmetric synthesis .

Current Research and Future Directions

Emerging Applications

Current research with phenylpropylamine derivatives focuses on:

  • Development of novel synthetic methodologies

  • Investigation of potential biological activities

  • Exploration of applications in catalysis

  • Structure-property relationship studies

Future Research Opportunities

Promising research directions include:

  • Investigation of stereoselective synthesis methods

  • Development of derivatives with enhanced properties

  • Study of metabolic pathways and pharmacokinetics

  • Exploration of applications in sustainable chemistry

Challenges in Research

Current challenges in the study of 3-(4-Ethoxyphenyl)prop-2-en-1-amine include:

  • Limited published data on specific properties

  • Need for improved synthetic routes with higher yields

  • Development of analytical methods for characterization

  • Understanding of structure-activity relationships in biological systems

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